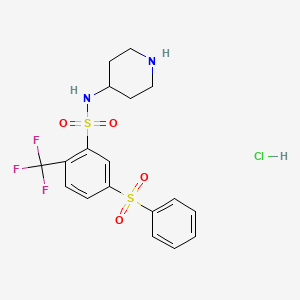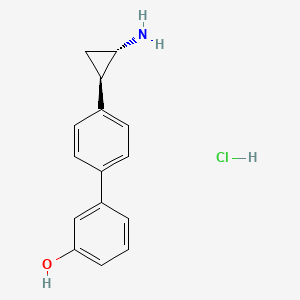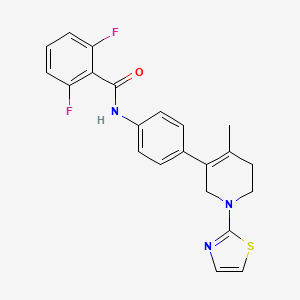![molecular formula C22H16N2O B10764211 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B10764211.png)
6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrido[3,4-b]indole core structure, which is fused with a naphthalene ring and a methoxy group at the 6th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole typically involves the construction of the pyrido[3,4-b]indole core followed by the introduction of the naphthalene and methoxy groups. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by further functionalization steps.
Cyclization Reaction: The initial step involves the cyclization of an ortho-substituted aniline with a suitable reagent to form the pyrido[3,4-b]indole core. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under reflux conditions.
Introduction of Naphthalene Group: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrido[3,4-b]indole core is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.
Methoxylation: The final step involves the introduction of the methoxy group at the 6th position. This can be achieved through a nucleophilic substitution reaction using a methoxy-containing reagent, such as sodium methoxide (NaOCH3), under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Methoxy-substituted derivatives.
科学研究应用
6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 6-methoxy-1-(naphthalen-2-yl)-9H-pyrido[3,4-b]indole
- 6-methoxy-1-(phenyl)-9H-pyrido[3,4-b]indole
- 6-methoxy-1-(benzyl)-9H-pyrido[3,4-b]indole
Uniqueness
6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is unique due to the specific positioning of the naphthalene and methoxy groups, which confer distinct electronic and steric properties
属性
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B10764144.png)
![6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B10764148.png)
![2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride](/img/structure/B10764158.png)
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B10764162.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B10764166.png)
![5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium](/img/structure/B10764172.png)
![N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride](/img/structure/B10764177.png)

![(1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol](/img/structure/B10764190.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)
![1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B10764223.png)

![(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride](/img/structure/B10764227.png)
